3-Formyl-4-methylbenzonitrile
Description
3-Formyl-4-methylbenzonitrile is an aromatic nitrile derivative featuring a formyl (-CHO) group at the 3-position and a methyl (-CH₃) group at the 4-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The electron-withdrawing nitrile (-CN) group and the electron-donating methyl substituent create a unique electronic environment, influencing its reactivity and physicochemical properties.
Properties
IUPAC Name |
3-formyl-4-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZNWKAQHCRHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-methylbenzonitrile typically involves the formylation of 4-methylbenzonitrile. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
For industrial production, the synthesis route may be optimized for scalability and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-4-methylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group (-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group (-CN) can undergo nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.
Major Products
Oxidation: 3-Carboxy-4-methylbenzonitrile.
Reduction: 3-Hydroxymethyl-4-methylbenzonitrile.
Substitution: 3-Formyl-4-methylbenzamide.
Scientific Research Applications
3-Formyl-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its derivatives are explored for their pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Formyl-4-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing molecular recognition and binding .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key molecular features of 3-Formyl-4-methylbenzonitrile and related compounds:
¹Inferred from substituent contributions.
Physicochemical Properties
- Lipophilicity and Solubility : The methyl group in this compound likely enhances lipophilicity compared to 3-Formyl-4-hydroxybenzonitrile (polar -OH group) . Methoxy analogs (e.g., 4-Formyl-3-methoxybenzonitrile) balance polarity and lipophilicity, with a density of 1.18 g/cm³ .
- Thermal Stability: The boiling point of 4-Formyl-3-methoxybenzonitrile (318.2°C) suggests moderate thermal stability, influenced by the methoxy group’s electron-donating nature . Chlorinated analogs (e.g., 3-Chloro-4-(4-formylphenoxy)benzonitrile) may exhibit higher melting points due to molecular mass and halogen interactions .
Electronic and Reactivity Profiles
Electron-Donating vs. Withdrawing Effects :
- The methyl group in this compound donates electrons via hyperconjugation, slightly activating the ring for electrophilic substitution.
- In contrast, the nitro group in 3-Methoxy-4-nitrobenzonitrile strongly deactivates the ring, directing reactions to specific positions .
- Methoxy substituents (e.g., 4-Formyl-3-methoxybenzonitrile) provide resonance donation, enhancing reactivity at ortho/para positions .
Functional Group Reactivity :
- The formyl group in all analogs enables condensation reactions (e.g., Schiff base formation). Steric hindrance from methyl or chloro substituents may slow nucleophilic attacks compared to smaller groups like -OH .
Biological Activity
3-Formyl-4-methylbenzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound, with the chemical formula , features a formyl group (-CHO) and a nitrile group (-CN) attached to a methyl-substituted benzene ring. This unique structure contributes to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. For instance, derivatives of this compound have been synthesized and evaluated for their antibacterial properties, showing promising results against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The anticancer properties of this compound have also been investigated. It has been noted for its ability to inhibit the growth of cancer cells in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells, likely through interaction with specific cellular pathways that regulate cell survival and death .
The biological activity of this compound is attributed to its ability to interact with various biomolecules:
- Covalent Bonding : The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell proliferation.
- Receptor Interaction : The nitrile group can participate in hydrogen bonding, influencing molecular recognition and binding.
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For example, one study reported that it inhibited the proliferation of MDA-MB-231 breast cancer cells with an IC50 value indicating significant potency .
Comparative Analysis
Comparative studies with similar compounds reveal distinct biological profiles. For instance:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Effective against multiple strains |
| 4-Formyl-3-methylbenzonitrile | Moderate | Low | Different positioning affects reactivity |
| 3-Formylbenzonitrile | Low | Moderate | Lacks methyl group |
These comparisons highlight the unique efficacy of this compound in antimicrobial and anticancer applications.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Derivatives synthesized from this compound have been evaluated for enhanced biological activities, leading to the discovery of compounds with superior pharmacological profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
